![molecular formula C25H28N4O2S B13825338 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04991444 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04991444 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD04991444 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of major products. Understanding these reactions is essential for predicting the behavior of the compound in different environments.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD04991444 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Applications De Recherche Scientifique
MFCD04991444 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of MFCD04991444 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into how the compound exerts its effects. The molecular targets and pathways involved are crucial for determining the compound’s efficacy and safety in various applications.
Comparaison Avec Des Composés Similaires
MFCD04991444 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. By comparing these compounds, researchers can identify the distinct features and advantages of MFCD04991444.
Conclusion
MFCD04991444 is a compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide further insights into its utility and potential.
Propriétés
Formule moléculaire |
C25H28N4O2S |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C25H28N4O2S/c1-14(2)9-10-32-24-28-22-21(23(31)29-24)19(16-7-5-15(13-26)6-8-16)20-17(27-22)11-25(3,4)12-18(20)30/h5-8,14,19H,9-12H2,1-4H3,(H2,27,28,29,31) |
Clé InChI |
CGLHZYDKWVIUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#N)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


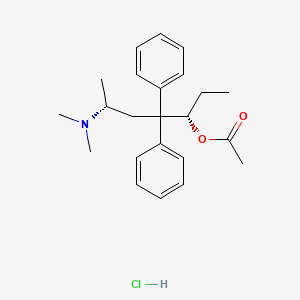
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

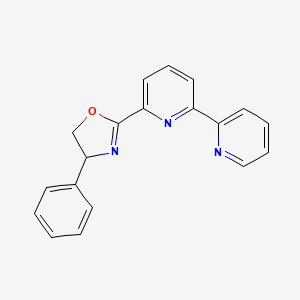
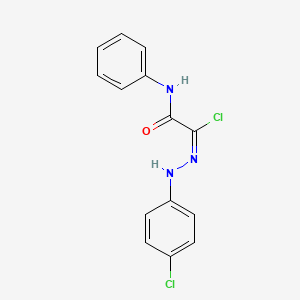
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
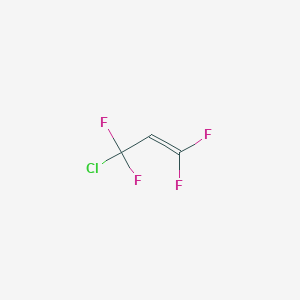
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
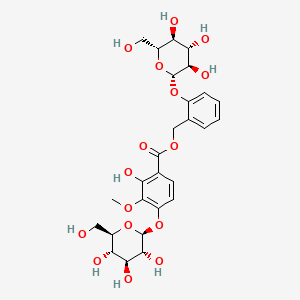
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
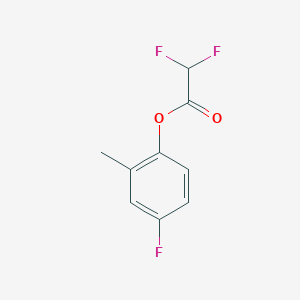

![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
